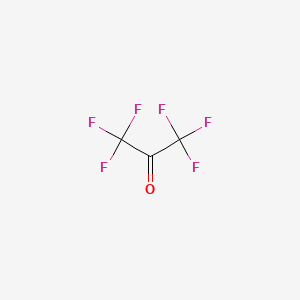
5'-O-(Dimethoxytrityl)-O6-phenyl-2'-deoxyinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine: is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position and a phenyl group at the O6 position of 2’-deoxyinosine. The DMT group is commonly used in oligonucleotide synthesis to protect the 5’-hydroxy group, allowing for selective reactions at other positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine typically involves the following steps:
Protection of the 5’-hydroxy group: The 5’-hydroxy group of 2’-deoxyinosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction yields 5’-O-(Dimethoxytrityl)-2’-deoxyinosine.
Phenylation at the O6 position: The O6 position of the protected nucleoside is then phenylated using phenylboronic acid or a similar reagent under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The phenyl group at the O6 position can undergo substitution reactions, often facilitated by palladium catalysts.
Common Reagents and Conditions:
Detritylation: Trichloroacetic acid, dichloroacetic acid, or benzenesulfonic acid in solvents like toluene, dichloromethane, or acetonitrile.
Phenylation: Phenylboronic acid, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Detritylation: The major product is 2’-deoxyinosine with a free 5’-hydroxy group.
Phenylation: The major product is 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine.
Scientific Research Applications
Chemistry
- Used in the synthesis of oligonucleotides for research in genetics and molecular biology.
- Acts as a building block for the development of nucleic acid-based therapeutics.
Biology
- Employed in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine
- Investigated for its potential in gene therapy and the development of antiviral and anticancer agents.
Industry
- Utilized in the large-scale synthesis of oligonucleotides for diagnostic and therapeutic applications.
Mechanism of Action
The primary mechanism of action for 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine involves its role as a protected nucleoside in oligonucleotide synthesis. The dimethoxytrityl group protects the 5’-hydroxy group, allowing for selective reactions at other positions. During oligonucleotide synthesis, the DMT group is removed under acidic conditions, exposing the 5’-hydroxy group for further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
5’-O-(Dimethoxytrityl)thymidine: Another nucleoside with a DMT protecting group, used in oligonucleotide synthesis.
5’-O-(Dimethoxytrityl)-2’-deoxycytidine: Similar in structure and function, used in the synthesis of DNA analogs.
Uniqueness
- The presence of the phenyl group at the O6 position of 2’-deoxyinosine makes 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine unique. This modification can influence the compound’s reactivity and interactions, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
133471-08-6 |
|---|---|
Molecular Formula |
C37H34N4O6 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C37H34N4O6/c1-43-30-20-12-19-28(34(30)44-2)37(25-13-6-3-7-14-25,26-15-8-4-9-16-26)45-22-31-29(42)21-32(47-31)41-24-40-33-35(41)38-23-39-36(33)46-27-17-10-5-11-18-27/h3-20,23-24,29,31-32,42H,21-22H2,1-2H3/t29-,31+,32+/m0/s1 |
InChI Key |
OFAKQUIANVLOSI-JIZBBPSKSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
Synonyms |
5/'-O-(DIMETHOXYTRITYL)-O6-PHENYL-2/'-DEOXYINOSINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)

